molecular formula C16H19FN4O3 B1141115 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide CAS No. 1189508-85-7

2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide

Cat. No. B1141115
M. Wt: 337.37
InChI Key: AQLZTHZLYFFVIJ-HPRDVNIFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of water-mediated synthesis methods for constructing complex pyrimidine derivatives. Such synthesis typically employs three-component reactions, combining malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. These methods are advantageous for their mild reaction conditions and the ability to introduce various functional groups into the pyrimidine core, enabling the exploration of a wide range of biological activities (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives reveal significant insights into their potential interactions with biological targets. Crystallographic studies show that these compounds can exhibit planar configurations and are capable of forming hydrogen-bonded networks, which are crucial for their biological activities. The arrangement and electronic structure of the pyrimidine ring, along with substituents like fluorophenyl groups, play a vital role in determining their binding affinity and specificity towards biological receptors (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for tailoring the chemical properties of these compounds to enhance their biological efficacy. For instance, methylation reactions at specific positions on the pyrimidine ring can significantly impact their analgesic properties, highlighting the importance of chemical modifications in drug development processes (Ukrainets et al., 2015).

Scientific Research Applications

Synthetic Methodologies and Chemical Modifications

Research efforts have been directed toward synthesizing and modifying pyrimidine derivatives to optimize biological properties and explore their potential applications. For example, the modification of pyridine and pyrimidine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to enhance their analgesic properties. This includes strategies such as methylation at specific positions on the pyrimidine ring to increase biological activity, particularly for derivatives with para-substituted groups, indicating the importance of structural modifications for achieving desired pharmacological effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activity and Anticancer Research

Studies have also focused on the synthesis of pyrimidine derivatives for potential anticancer applications. For instance, compounds synthesized through water-mediated reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile were investigated for their non-linear optical (NLO) properties and molecular docking analyses. Such studies highlight the relevance of pyrimidine derivatives in inhibiting tubulin polymerization, which is crucial for anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Chemical Properties and Interactions

The structural analysis of pyrimidine derivatives, such as the study on methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, reveals intricate details about their chemical properties, including hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the interactions that govern the compound's behavior in biological systems and its potential utility in drug design (Shang, Tao, Ha, & Yu, 2012).

properties

IUPAC Name

2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZTHZLYFFVIJ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide

Synthesis routes and methods

Procedure details

A methanolic solution of Benzyl 1-(4-{[(4-fluorobenzyl)amino]carbonyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1-methylethylcarbamate was stirred over night under a hydrogen atmosphere in the presence of catalytic 10% Pd/C. Catalyst was then filtered off through celite, and the filtrate was concentrated. Product was obtained after trituration with ethyl ether.

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